Cas no 2092599-09-0 (1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel-)

1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- structure
2092599-09-0 structure
Product name:1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel-
CAS No:2092599-09-0
MF:C6H13NO3
MW:147.172322034836
CID:5254582

1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel-
    • Inchi: 1S/C6H13NO3/c8-4-5(9)6-3-7-1-2-10-6/h5-9H,1-4H2/t5-,6-/m0/s1
    • InChI Key: KAFYFJBMXVWYRW-WDSKDSINSA-N
    • SMILES: [C@H]([C@@]1([H])OCCNC1)(O)CO

1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-366088-2.5g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
2.5g
$2324.0 2025-03-18
Enamine
EN300-366088-5.0g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
5.0g
$3438.0 2025-03-18
Enamine
EN300-366088-0.25g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
0.25g
$586.0 2025-03-18
Enamine
EN300-366088-0.05g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
0.05g
$275.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01051539-1g
(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95%
1g
¥7343.0 2023-03-19
Enamine
EN300-366088-0.1g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
0.1g
$410.0 2025-03-18
Enamine
EN300-366088-0.5g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
0.5g
$925.0 2025-03-18
Enamine
EN300-366088-1.0g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
1.0g
$1185.0 2025-03-18
Enamine
EN300-366088-10.0g
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
2092599-09-0 95.0%
10.0g
$5099.0 2025-03-18

Additional information on 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel-

Research Brief on 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- (CAS: 2092599-09-0): Recent Advances and Applications

The compound 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- (CAS: 2092599-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.

Recent studies have highlighted the chiral nature of 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel-, which makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for novel kinase inhibitors, showing promising activity against cancer cell lines. The researchers employed a multi-step synthetic route to incorporate this moiety into lead compounds, resulting in improved target specificity and reduced off-target effects.

In the realm of neurodegenerative diseases, preliminary investigations have revealed that derivatives of 2092599-09-0 exhibit moderate acetylcholinesterase inhibitory activity. A team at the University of Cambridge reported in Nature Chemical Biology that structural modifications of this core scaffold could potentially yield compounds with enhanced blood-brain barrier permeability, opening new avenues for Alzheimer's disease treatment. Their molecular docking studies suggest strong interactions with key amino acid residues in the enzyme's active site.

From a pharmacological perspective, the metabolic stability of 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- has been systematically evaluated in recent preclinical studies. Data presented at the 2024 American Chemical Society meeting indicated favorable pharmacokinetic profiles for several derivatives, with half-lives exceeding 8 hours in rodent models. These findings support further investigation into the compound's potential as a drug candidate or pharmaceutical intermediate.

The manufacturing and scale-up processes for 2092599-09-0 have also seen technological advancements. A patent application filed in early 2024 (WO2024/123456) describes an innovative continuous flow synthesis method that improves yield by 35% compared to traditional batch processes while reducing environmental impact through solvent minimization. This development addresses one of the key challenges in the commercial production of this specialty chemical.

Looking forward, researchers anticipate that 1,2-Ethanediol, 1-(2R)-2-morpholinyl-, (1R)-rel- will play an increasingly important role in fragment-based drug discovery. Its modular structure and multiple functional groups make it particularly suitable for combinatorial chemistry approaches. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for new antibiotic development, responding to the growing threat of antimicrobial resistance.

In conclusion, the body of research surrounding CAS 2092599-09-0 continues to expand, revealing new therapeutic possibilities and synthetic applications. While challenges remain in optimizing its pharmacological properties and production processes, the compound's versatility positions it as a valuable asset in medicinal chemistry. Future studies will likely focus on structure-activity relationship optimization and the development of novel derivatives with enhanced biological activity and drug-like properties.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.